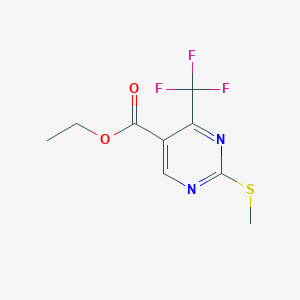

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H9F3N2O2S It is a pyrimidine derivative, characterized by the presence of an ethyl ester group, a methylthio group, and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as ethyl cyanoacetate and thiourea, under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

Esterification: The carboxylic acid group is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

The compound's structure includes a pyrimidine ring substituted with a methylthio group at position 2 and a trifluoromethyl group at position 4. These modifications enhance its lipophilicity and biological activity.

Medicinal Chemistry

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate has garnered attention for its potential as a pharmaceutical intermediate. Research has indicated its efficacy in synthesizing various bioactive compounds, particularly those targeting cancer and infectious diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its utility in developing novel anticancer agents . The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug design.

Agrochemicals

The compound's unique properties make it suitable for use as an agrochemical. Its ability to affect plant growth regulation has been explored in various studies.

Case Study: Herbicidal Properties

Research has shown that certain derivatives of this compound exhibit herbicidal activity against specific weed species. This suggests potential applications in developing selective herbicides that minimize crop damage while effectively controlling unwanted vegetation .

Fluorinated Building Blocks

Due to the presence of the trifluoromethyl group, this compound serves as a valuable building block in the synthesis of fluorinated organic compounds. Such compounds are essential in pharmaceuticals and materials science due to their unique properties.

Data Table: Fluorinated Derivatives

Mecanismo De Acción

The mechanism of action of Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylthio group can form covalent bonds with nucleophilic residues in proteins, modulating their activity and function.

Comparación Con Compuestos Similares

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

Ethyl 2-(methylthio)pyrimidine-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: Lacks the methylthio group, affecting its interaction with biological targets.

2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ethyl ester.

The presence of both the methylthio and trifluoromethyl groups in this compound makes it unique, providing a balance of lipophilicity and reactivity that is advantageous for various applications.

Actividad Biológica

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 149771-12-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₉H₉F₃N₂O₂S

- Molecular Weight : 266.24 g/mol

- Structure : The compound features a pyrimidine ring substituted with trifluoromethyl and methylthio groups, contributing to its unique biological profile.

1. Inhibition of AP-1 and NF-kappaB

Research indicates that this compound acts as an inhibitor of AP-1 and NF-kappaB mediated transcriptional activation. In a study conducted on Jurkat T cells, various analogues of this compound were synthesized and evaluated for their inhibitory effects on these transcription factors, which are critical in inflammatory responses and cancer progression. The most potent analogue demonstrated significant inhibition, suggesting potential applications in treating inflammatory diseases and cancers associated with these pathways .

2. Antitumor Activity

The compound has shown promising results in antitumor assays. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 26 | Induction of apoptosis |

| HeLa (Cervical) | 14.31 | Cell cycle arrest and apoptosis |

| MCF-7 (Breast) | 8.55 | Disruption of mitochondrial function |

These findings suggest that this compound may be a candidate for further development as an anticancer agent .

The mechanisms underlying the biological activity of this compound include:

- Transcription Factor Inhibition : By inhibiting AP-1 and NF-kappaB, the compound may reduce the expression of pro-inflammatory cytokines and survival factors in cancer cells.

- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways, leading to programmed cell death in tumor cells.

- Cell Cycle Arrest : It may interfere with cell cycle progression, contributing to its antitumor effects.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics.

Case Study 2: Inflammatory Disease Model

In an animal model of inflammation, the administration of this compound resulted in reduced swelling and inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Propiedades

IUPAC Name |

ethyl 2-methylsulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2S/c1-3-16-7(15)5-4-13-8(17-2)14-6(5)9(10,11)12/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTPXLQYOPJVTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.